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molecular formula C11H8ClNO2S B8657770 2-Benzenesulfonyl-5-chloropyridine CAS No. 204458-18-4

2-Benzenesulfonyl-5-chloropyridine

Cat. No. B8657770
M. Wt: 253.71 g/mol
InChI Key: SBCSCRQQSNBEAI-UHFFFAOYSA-N
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Patent
US06118005

Procedure details

Toluene (60 ml) was heated to 100° C. Thereto was added dropwise a solution of 39.6 g of 2-chloro-1,3-butadienyl acetate and 30.0 g of benzenesulfonyl cyanide (purity:82%) in 60 ml of toluene over 30 minutes. The reaction mixture was stirred at 100° C. for 7 hours and then concentrated under reduced pressure. The crystals obtained were washed with 150 ml of toluene which was cooled to 0° C. and dried under reduced pressure using a vacuum pump to give 31.9 g of 2-benzenesulfonyl-5-chloropyridine (yield 86%).
Name
2-chloro-1,3-butadienyl acetate
Quantity
39.6 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[CH:5]=[C:6]([Cl:9])[CH:7]=[CH2:8])(=O)C.[C:10]1([S:16]([C:19]#[N:20])(=[O:18])=[O:17])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>C1(C)C=CC=CC=1>[C:10]1([S:16]([C:19]2[CH:8]=[CH:7][C:6]([Cl:9])=[CH:5][N:20]=2)(=[O:17])=[O:18])[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=1

Inputs

Step One
Name
2-chloro-1,3-butadienyl acetate
Quantity
39.6 g
Type
reactant
Smiles
C(C)(=O)OC=C(C=C)Cl
Name
Quantity
30 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)C#N
Name
Quantity
60 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
60 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 100° C. for 7 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crystals obtained
WASH
Type
WASH
Details
were washed with 150 ml of toluene which
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
C1(=CC=CC=C1)S(=O)(=O)C1=NC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 31.9 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 70.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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